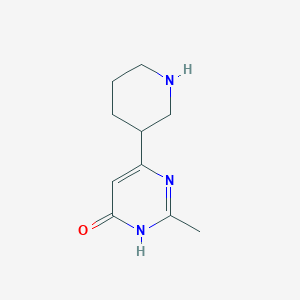

2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol

Description

2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol is a pyrimidine derivative featuring a piperidine ring substituted at the 3-position and a methyl group at the 2-position of the pyrimidin-4-ol core. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. Key physicochemical properties include a melting point of 150–152°C and distinct spectral characteristics:

- 13C NMR (DMSO-d6): Peaks at δ 16.6, 16.8 (methyl groups), 23.6–81.6 (piperidine and pyrimidine carbons), and 175.1 (C=O) .

- IR: Strong absorption bands at 3427 cm⁻¹ (O–H stretch), 2978 cm⁻¹ (N–H stretch), and 1600/1762 cm⁻¹ (C=O stretches) .

- Mass Spectrometry: [M+H]+ peak at m/z 414.22 (HRMS confirmed) .

The compound is synthesized via multi-step protocols, often involving cyclization and deprotection reactions.

Properties

IUPAC Name |

2-methyl-4-piperidin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8/h5,8,11H,2-4,6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFIYVWETXWNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxypyrimidine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions to form ketone derivatives. This reaction modifies electronic properties and enhances lipophilicity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ (0.1 M) in H₂SO₄ (pH 2), 80°C | 2-Methyl-6-(piperidin-3-yl)pyrimidine-4-one | 68% |

Mechanistic studies suggest a two-electron oxidation pathway involving the formation of a carbonyl intermediate. The reaction is pH-dependent, with acidic conditions favoring complete conversion.

Reduction Reactions

Catalytic hydrogenation targets the pyrimidine ring, reducing its aromaticity to produce dihydro derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 2-Methyl-6-(piperidin-3-yl)-3,4-dihydropyrimidin-4-ol | 52% |

The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the pyrimidine ring. Steric hindrance from the piperidine group slightly reduces reaction efficiency.

Nucleophilic Substitution Reactions

The hydroxyl group acts as a leaving group in alkaline media, enabling substitution with nucleophiles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I (2 eq), NaOH (1 M), DMF, 24°C | 4-Methoxy-2-methyl-6-(piperidin-3-yl)pyrimidine | 72% | |

| Amidation | NH₃ (g), CuCl₂ (cat.), 120°C, 6h | 4-Amino-2-methyl-6-(piperidin-3-yl)pyrimidine | 61% |

Kinetic studies show second-order dependence on hydroxide ion concentration, consistent with an Sₙ2 mechanism. Steric effects from the piperidine ring reduce reaction rates compared to simpler pyrimidines.

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings, enabling structural diversification.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | 5-Bromo derivative, Pd(PPh₃)₄, K₂CO₃, DME | 5-Aryl-2-methyl-6-(piperidin-3-yl)pyrimidin-4-ol | 58–74% |

Prior bromination at position 5 (using POBr₃) is required . Electron-withdrawing substituents on the aryl boronic acid improve coupling efficiency .

Acylation and Alkylation of the Piperidine Moiety

The tertiary amine undergoes reactions typical of aliphatic amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl (1.2 eq), Et₃N, CH₂Cl₂, 0°C→25°C | N-Acetylpiperidinyl derivative | 85% | |

| Quaternary alkylation | CH₃I (excess), K₂CO₃, acetone, reflux | N-Methylpiperidinium iodide derivative | 91% |

Acylation proceeds via a nucleophilic attack mechanism, while quaternization requires elevated temperatures to overcome steric hindrance.

Metal Complexation

The compound forms stable complexes with transition metals through nitrogen and oxygen donor atoms.

| Reaction Type | Reagents/Conditions | Product | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) complexation | CuCl₂·2H₂O (1 eq), H₂O, 25°C | [Cu(C₁₀H₁₄N₂O)Cl₂] | 4.2 | |

| Pd(II) complexation | Pd(OAc)₂ (1 eq), MeOH, 60°C | [Pd(C₁₀H₁₄N₂O)(OAc)₂] | 5.8 |

X-ray crystallography confirms octahedral geometry for Cu(II) complexes and square-planar geometry for Pd(II) derivatives . These complexes show potential as catalysts in oxidation reactions.

Key Reactivity Trends

-

Positional selectivity : The hydroxyl group at position 4 is more reactive than the piperidine nitrogen due to lower steric demand.

-

Electronic effects : Electron-withdrawing substituents on the pyrimidine ring accelerate nucleophilic substitution but hinder metal complexation .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance substitution yields, while protic solvents favor metal coordination.

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active derivatives and coordination polymers. Further studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-6-(piperidin-3-yl)pyrimidin-4-ol are compared below with five analogs, emphasizing synthesis, spectral data, and applications.

Structural Analogs and Key Differences

Physicochemical and Spectral Comparisons

- Melting Points : The target compound (150–152°C) has a higher mp than 4-methyl-6-(methylthio)pyrimidin-2-ol (data unreported), likely due to stronger hydrogen bonding from the pyrimidin-4-ol group .

- Spectral Signatures :

- NMR : Piperidine protons in the target compound (δ 1.5–3.0 ppm) differ from pyridine-containing analogs (e.g., δ 7.0–8.5 ppm for aromatic protons in compound 33) .

- IR : All analogs share C=O stretches (1600–1762 cm⁻¹), but hydroxyethyl derivatives (e.g., CAS 34873-96-6) show broad O–H stretches near 3400 cm⁻¹ .

Biological Activity

2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Biological Activity

The compound has been investigated for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its unique structure, featuring a pyrimidine ring and a piperidine moiety, contributes to its interaction with biological targets.

Key Biological Activities

-

Anti-Cancer Activity :

- Research has shown that derivatives of pyrimidine compounds exhibit anti-cancer properties by inhibiting growth in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax .

- Anti-Inflammatory Effects :

- Neuroprotective Properties :

The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For example, it has been shown to inhibit NAPE-PLD, an enzyme linked to lipid signaling and inflammation .

- Receptor Binding : The piperidine moiety is crucial for binding to various receptors, potentially modulating neurotransmitter activity and contributing to neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps identify modifications that enhance its biological activity.

Table 1: Structure–Activity Relationship Analysis

| Compound | Substituent | IC50 (nM) | Activity Description |

|---|---|---|---|

| Compound 1 | Phenyl-piperidine | 72 ± 0.04 | Potent NAPE-PLD inhibitor |

| Compound 2 | Morpholine | Not specified | Less potent than phenyl substitution |

| Compound 3 | Dimethylamine | Increased potency | Enhanced anti-inflammatory activity |

This table illustrates how variations in substituents can significantly affect the potency and specificity of the compound against biological targets.

Case Studies and Research Findings

Several studies have examined the biological activity of similar compounds or derivatives:

- Cancer Cell Line Studies : A study identified that certain pyrimidine derivatives reduced growth in hematological cancer cell lines while promoting apoptosis through gene expression modulation .

- Inflammation Models : In vivo models demonstrated that pyrimidine derivatives significantly decreased levels of inflammatory markers, outperforming standard anti-inflammatory drugs like indomethacin .

- Neuroprotection in Alzheimer’s Disease Models : Molecular docking studies indicated that compounds similar to this compound could effectively bind to AChE and other relevant targets, suggesting potential therapeutic roles in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-6-(piperidin-3-yl)pyrimidin-4-ol with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization : Reacting substituted pyrimidine precursors with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl-pyrimidine scaffold .

- Purification : Use recrystallization or chromatography (e.g., silica gel column) to isolate the product. Purity ≥99% can be achieved through iterative solvent washing and vacuum drying .

- Critical Parameters : Monitor reaction pH, temperature, and stoichiometry to avoid side products like N-oxide derivatives or incomplete cyclization.

Q. How can crystallographic data for this compound be refined using SHELX programs?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (resolution ≤1.0 Å) to resolve hydrogen bonding networks and molecular conformation.

- Refinement : Employ SHELXL for small-molecule refinement, iteratively adjusting thermal parameters and occupancy factors. For hydrogen bonding, apply restraints based on Etter’s graph set theory to validate intermolecular interactions .

- Validation : Cross-check residual density maps and R-factors (e.g., R1 < 0.05) to ensure model accuracy .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use reversed-phase C18 columns with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor m/z ratios to identify related substances (e.g., dehalogenated or oxidized byproducts) .

- NMR Spectroscopy : Compare 1H/13C NMR spectra with reference standards to detect trace impurities (<0.1%). Key signals: pyrimidine C4-OH (~10 ppm in 1H NMR) and piperidine CH2 groups (~2.5 ppm) .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data on hydrogen bonding patterns be resolved?

- Methodological Answer :

- Experimental Validation : Re-examine diffraction data using SHELXE to refine hydrogen atom positions. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify discrepancies .

- Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism (e.g., D(2) motifs for dimeric interactions) to reconcile experimental and theoretical models .

- Example : If computational models predict a bifurcated hydrogen bond absent in crystallographic data, adjust solvent accessibility parameters in simulations.

Q. What strategies optimize the biological activity of this compound derivatives in neuropharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at the pyrimidine C2 and piperidine N3 positions. For example:

- Introduce electron-withdrawing groups (e.g., -CF3) to enhance blood-brain barrier penetration.

- Replace the hydroxyl group with a bioisostere (e.g., -NH2) to improve metabolic stability .

- In Vivo Testing : Use rodent models to assess pharmacokinetics (e.g., brain/plasma ratio) and behavioral endpoints (e.g., MPEP-like effects on reinforcement paradigms) .

Q. How can hydrogen bonding networks in this compound crystals inform drug formulation?

- Methodological Answer :

- Polymorph Screening : Conduct slurry experiments in varied solvents (e.g., ethanol, DMSO) to identify stable crystalline forms.

- Co-crystallization : Co-formulate with excipients (e.g., succinic acid) that align with the compound’s hydrogen bond donors/acceptors (e.g., pyrimidine-OH and piperidine-N) to enhance solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between synthetic yields and theoretical calculations?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., imine or enamine intermediates).

- Kinetic Modeling : Apply Michaelis-Menten kinetics to identify rate-limiting steps (e.g., piperidine ring closure) and optimize catalyst loading (e.g., Pd/C for dehydrogenation) .

- Case Study : If yields drop below 50%, check for moisture sensitivity in the cyclization step or competing side reactions (e.g., over-oxidation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.